BenchChemオンラインストアへようこそ!

4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Antifolate Drug Discovery DHFR Inhibition Cancer Research

4,6-Diamino-5-benzeneazo-2-methylpyrimidine is a non-classical antifolate distinguished by its 2-methyl-4,6-diamino substitution pattern. With moderate DHFR affinity (Ki=147 nM), it serves as an ideal baseline scaffold for SAR and resistance mechanism studies. Its micromolar IMPDH2 inhibition (Ki=240–440 nM) enables partial enzyme blockade for threshold-dependent biological readouts. The unique azo-pyrimidine chemotype provides orthogonal diversity for DNA polymerase β/λ inhibition (IC₅₀≈10–11.5 µM) and photoswitchable E/Z applications.

Molecular Formula C11H12N6
Molecular Weight 228.25 g/mol
CAS No. 5473-05-2
Cat. No. B019625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-5-benzeneazo-2-methylpyrimidine
CAS5473-05-2
Synonyms2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine;  2-Methyl-5-(phenylazo)-4,6-pyrimidinediamine;  NSC 29565; 
Molecular FormulaC11H12N6
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N
InChIInChI=1S/C11H12N6/c1-7-14-10(12)9(11(13)15-7)17-16-8-5-3-2-4-6-8/h2-6H,1H3,(H4,12,13,14,15)
InChIKeyBEFUMGOCHNLNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diamino-5-benzeneazo-2-methylpyrimidine (CAS 5473-05-2) Procurement Guide: Core Identity and Comparator Context


4,6-Diamino-5-benzeneazo-2-methylpyrimidine (CAS 5473-05-2, also known as 2-methyl-5-phenyldiazenylpyrimidine-4,6-diamine or NSC 29565) is a heterocyclic aromatic azo compound with the molecular formula C₁₁H₁₂N₆ and a molecular weight of 228.25 g/mol [1]. This compound belongs to the 5-phenylazopyrimidine class, a family of antifolates recognized for their antagonistic activity against nucleic acid metabolism and dihydrofolate reductase (DHFR) [2]. Its structural features—a pyrimidine core with amino groups at positions 4 and 6, a benzeneazo group at position 5, and a methyl group at position 2—establish it as a non-classical antifolate scaffold that offers a distinct interaction profile compared to classical aminopterin derivatives [2].

Why 4,6-Diamino-5-benzeneazo-2-methylpyrimidine Cannot Be Substituted with Other 5-Phenylazopyrimidines


The 5-phenylazopyrimidine family exhibits substantial variation in biological activity driven by subtle structural modifications. Early structure-activity relationship (SAR) studies demonstrated that compounds in this class divide into two mechanistically distinct groups: those that inhibit the enzymatic conversion of folic acid to the citrovorum factor (CF) by interfering with tetrahydrofolate (FAH₄) formation, and those that show no such inhibition [1]. Furthermore, substitution patterns on the pyrimidine ring critically influence DHFR inhibitory potency. The 2-methyl substitution present in 4,6-diamino-5-benzeneazo-2-methylpyrimidine distinguishes it from the unsubstituted analog 5-phenylazopyrimidine-4,6-diamine (CAS 54288-02-7) and the 2,4,6-triamino variant (CAS 2227-25-0), each of which exhibits different target engagement profiles across human, microbial, and parasitic DHFR enzymes [2]. This divergence underscores that procurement decisions cannot rely on class-level assumptions; the specific 2-methyl-4,6-diamino substitution pattern dictates a unique interaction landscape that directly impacts experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence: 4,6-Diamino-5-benzeneazo-2-methylpyrimidine vs. Structural Analogs


Human Dihydrofolate Reductase (hDHFR) Inhibitory Activity: Ki = 147 nM

4,6-Diamino-5-benzeneazo-2-methylpyrimidine inhibits human dihydrofolate reductase (hDHFR) with a Ki of 147 nM, determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. This represents a moderate but tractable potency within the non-classical antifolate space. For context, classical antifolates like methotrexate exhibit sub-nanomolar Ki values against hDHFR, while the structurally related 2,4,6-triamino-5-phenylazopyrimidine scaffold has yielded analogs with Ki values below 1 nM [2]. The 147 nM Ki value positions this compound as a useful tool for probing moderate-affinity DHFR interactions and as a scaffold for further optimization rather than a high-potency clinical candidate.

Antifolate Drug Discovery DHFR Inhibition Cancer Research

Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Ki = 240–440 nM

4,6-Diamino-5-benzeneazo-2-methylpyrimidine exhibits inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values ranging from 240 nM (non-competitive inhibition) to 440 nM (inhibition towards the nicotinamide adenine dinucleotide substrate) [1]. IMPDH2 catalyzes the rate-limiting step in guanine nucleotide biosynthesis and is a validated therapeutic target for immunosuppression (e.g., mycophenolic acid) and antiviral therapy. While the potency is modest relative to clinical IMPDH inhibitors (mycophenolic acid Ki ≈ 10 nM), the distinct chemotype offers a valuable alternative scaffold for investigating IMPDH2 inhibition mechanisms without the confounding polypharmacology of nucleoside-based inhibitors.

Nucleotide Metabolism IMPDH Inhibition Immunosuppression Research

DNA Polymerase β Inhibition: IC₅₀ = 11.5 µM

4,6-Diamino-5-benzeneazo-2-methylpyrimidine inhibits rat DNA polymerase β (pol β) with an IC₅₀ of 11.5 µM (11,500 nM), measured using poly(dA)/oligo(dT)₁₈ as template-primer and dTTP as nucleotide substrate [1]. DNA polymerase β is a key enzyme in base excision repair (BER), and its inhibition is of interest in cancer research for potentiating the effects of DNA-damaging chemotherapeutics. The compound also inhibits human DNA polymerase λ with an IC₅₀ of 10.2 µM, suggesting a broader effect on X-family DNA polymerases. While the micromolar potency is low, the azo-pyrimidine scaffold represents a structurally distinct entry point for developing polymerase β inhibitors compared to known chemotypes such as pamoic acid derivatives or coumarin-based inhibitors.

DNA Repair Base Excision Repair Cancer Chemotherapy

Photoswitchable Intramolecular Hydrogen Bonding Capability (Class-Level Property)

5-Phenylazopyrimidines bearing two hydrogen bond donors—a structural feature present in 4,6-diamino-5-benzeneazo-2-methylpyrimidine—exhibit unique photoswitchable intramolecular hydrogen bonds (IMHBs) that enable reversible E/Z isomerization under UV/visible light irradiation [1]. NMR spectroscopy with in situ irradiation has demonstrated that these compounds form two stable rotamers, each with one IMHB, and the rotamer ratio changes reversibly upon light exposure. This photochromic behavior has been exploited to develop extremely fast non-ionic photochromic oscillators [2]. In contrast, 5-phenylazopyrimidines lacking the two-amino-donor motif (e.g., monosubstituted or non-amino variants) do not exhibit this photoswitchable IMHB property, limiting their utility in light-controlled applications.

Photopharmacology Molecular Switches Optical Control

Physical-Chemical Stability: High Decomposition Temperature (311°C)

4,6-Diamino-5-benzeneazo-2-methylpyrimidine exhibits a decomposition temperature of 311°C, indicating substantial thermal stability that facilitates ambient storage and handling in laboratory settings . The compound is soluble in DMSO (10 mg/mL) and methanol (5 mg/mL), enabling preparation of concentrated stock solutions for biological assays . In comparison, the non-methylated analog 5-phenylazopyrimidine-4,6-diamine (CAS 54288-02-7) has a lower molecular weight (214.23 g/mol) and a boiling point of 481.1°C, but its thermal decomposition profile is less well-characterized in the literature. The 2-methyl substitution confers increased hydrophobicity (predicted LogP = 3.53) relative to the unsubstituted analog, which may influence membrane permeability in cellular assays [1].

Compound Storage Thermal Stability Procurement Specifications

Validated Application Scenarios for 4,6-Diamino-5-benzeneazo-2-methylpyrimidine


Probing Moderate-Affinity hDHFR Interactions in Antifolate Discovery

4,6-Diamino-5-benzeneazo-2-methylpyrimidine serves as a moderate-affinity human DHFR inhibitor (Ki = 147 nM) suitable for structure-activity relationship (SAR) studies where sub-nanomolar potency is not required. Researchers investigating resistance mechanisms to classical antifolates can use this compound as a baseline scaffold to assess how structural modifications impact binding affinity without saturating the assay window. The compound's distinct azo-pyrimidine chemotype also enables orthogonal validation of DHFR-targeting hypotheses developed with classical diaminopyrimidine antifolates. [1]

IMPDH2 Target Validation in Nucleotide Metabolism Research

With Ki values ranging from 240–440 nM against IMPDH2, 4,6-diamino-5-benzeneazo-2-methylpyrimidine provides a non-nucleoside chemical probe for investigating IMPDH2 function in cellular models. Unlike the clinical IMPDH inhibitor mycophenolic acid (Ki ≈ 10 nM), this compound's moderate potency allows for partial enzyme inhibition, which can reveal threshold-dependent biological responses in guanine nucleotide biosynthesis. This application is particularly relevant for academic laboratories studying immunosuppression mechanisms or antiviral strategies where complete IMPDH2 blockade may confound phenotypic readouts. [1]

Base Excision Repair (BER) Pathway Modulation in Cancer Biology

The micromolar inhibition of DNA polymerase β (IC₅₀ = 11.5 µM) and polymerase λ (IC₅₀ = 10.2 µM) by 4,6-diamino-5-benzeneazo-2-methylpyrimidine offers a starting point for investigating BER pathway modulation in cancer cells. While the potency is low, the compound's unique azo-pyrimidine structure provides chemical diversity orthogonal to established pol β inhibitors such as pamoic acid derivatives. Researchers can employ this compound in combination with DNA-damaging agents (e.g., temozolomide, cisplatin) to assess whether BER inhibition potentiates cytotoxic effects, generating hypotheses for subsequent medicinal chemistry optimization. [1]

Photoresponsive Molecular Switch Development for Photopharmacology

The 4,6-diamino substitution pattern on the 5-phenylazopyrimidine core confers photoswitchable intramolecular hydrogen bonding (IMHB) capability, enabling reversible E/Z isomerization under UV/visible light. 4,6-Diamino-5-benzeneazo-2-methylpyrimidine can be integrated into photopharmacological assays where light-controlled modulation of biological activity is desired. Potential applications include spatial and temporal control of enzyme inhibition in cellular models, development of light-activated antifolate prodrugs, or incorporation into optical data storage materials leveraging the compound's fast photochromic switching kinetics. The 2-methyl group provides an additional structural handle for tuning switching properties through further chemical elaboration. [1] [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.